molecular formula C8H18N2O B1592781 N-methyl-N-(3-morpholin-4-ylpropyl)amine CAS No. 99114-72-4

N-methyl-N-(3-morpholin-4-ylpropyl)amine

Cat. No. B1592781
CAS RN: 99114-72-4
M. Wt: 158.24 g/mol
InChI Key: UKYSWWLKULEJFA-UHFFFAOYSA-N
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Patent
US09139609B2

Procedure details

By using N-(3-aminopropyl)morpholine (1.0 g) as a starting material, the title compound (57 mg) was obtained in the same manners as those of Reference Example 51, (1), Reference Example 8, (2) and Reference Example 19, (3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.[CH:11](=O)C>>[CH3:11][NH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NCCCN1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.